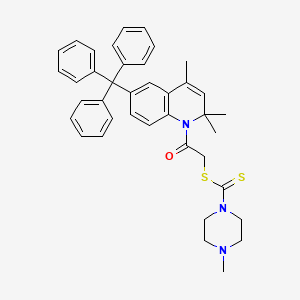![molecular formula C19H24N4OS B11034586 N,N-diethyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11034586.png)
N,N-diethyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxa and thia groups: These heteroatoms are introduced through nucleophilic substitution reactions.
Formation of the tetracyclic structure: This involves a series of cyclization reactions, often facilitated by catalysts such as Lewis acids.
Final functionalization: The diethylamine and trimethyl groups are introduced in the final steps through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N,N-diethyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-6-methoxy-1,3,5-triazine-2,4-diamine: This compound has a similar triazine core but lacks the complex tetracyclic structure.
N,N-diethyl-1,3-propanediamine: This compound has a simpler structure with fewer functional groups and rings.
5,5,6,6-tetramethyl-3,3-di-tert-butyl-1,1-biphenyl-2,2-diol: This compound has a different core structure but shares some functional groups.
Uniqueness
N,N-diethyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine is unique due to its complex tetracyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C19H24N4OS |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N,N-diethyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine |
InChI |
InChI=1S/C19H24N4OS/c1-6-23(7-2)17-16-15(20-11(3)21-17)13-8-12-10-24-19(4,5)9-14(12)22-18(13)25-16/h8H,6-7,9-10H2,1-5H3 |
InChI Key |
PDBXZRDQBLMKFR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=C1SC3=C2C=C4COC(CC4=N3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[2-(4-Methylpiperazino)-2-oxoethyl]piperazino}-2-propen-1-one](/img/structure/B11034511.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B11034516.png)
![N-{(E)-amino[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene}propanamide](/img/structure/B11034522.png)
![12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11034525.png)

![2-Oxo-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]ethyl piperidine-1-carbodithioate](/img/structure/B11034545.png)
![(1Z)-4,4,6-trimethyl-1-[4-oxo-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034549.png)
![7-[(E)-2-(1-benzyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11034554.png)
![1-[(4-fluorophenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11034562.png)

![ethyl 4-{[(1E)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate](/img/structure/B11034573.png)
![3-methyl-N-{2-methyl-1-[(3-methylphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide](/img/structure/B11034583.png)
![7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11034588.png)
![1-cycloheptyl-4-(4-ethoxyphenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11034598.png)
